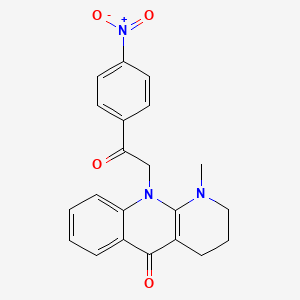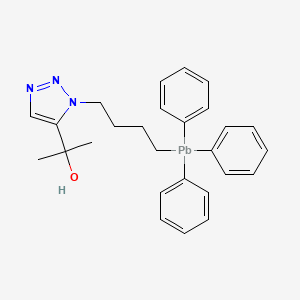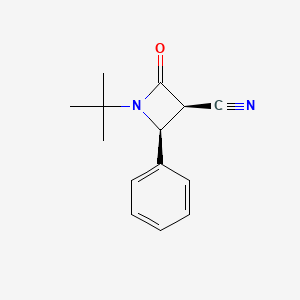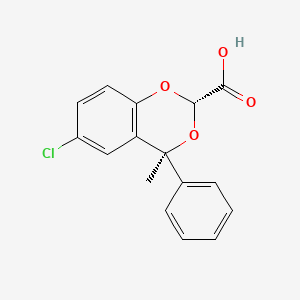
trans-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid: is an organic compound that belongs to the class of benzodioxane derivatives. This compound is characterized by the presence of a benzodioxane ring system, which is a bicyclic structure consisting of a benzene ring fused to a dioxane ring. The compound also contains a carboxylic acid functional group, a chlorine atom, and a methyl group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxane Ring: This step involves the cyclization of a suitable precursor, such as a phenol derivative, with an appropriate diol under acidic conditions to form the benzodioxane ring.
Introduction of the Chlorine Atom: The chlorine atom can be introduced through a halogenation reaction, using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction, using reagents such as methyl chloride and aluminum chloride as a catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the Kolbe-Schmitt reaction, which involves the reaction of the phenol derivative with carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed on the carboxylic acid group to form alcohols or aldehydes.
Substitution: The chlorine atom can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry:
- The compound can be used as a building block in organic synthesis to create more complex molecules.
- It serves as a precursor for the synthesis of other benzodioxane derivatives with potential applications in materials science.
Biology:
- The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
- It can be used in the development of probes for biological imaging and diagnostics.
Medicine:
- Potential applications in drug discovery and development, particularly in designing molecules with specific pharmacological properties.
- It may serve as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry:
- The compound can be used in the production of specialty chemicals and intermediates for various industrial applications.
- It may find use in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of trans-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain receptors or enzymes, modulating their activity. For example, the presence of the carboxylic acid group may enable the compound to act as an inhibitor of enzymes that require carboxylate recognition for their activity. Additionally, the benzodioxane ring system may facilitate interactions with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
相似化合物的比较
6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid: Lacks the trans configuration, which may affect its chemical and biological properties.
4-Methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid: Lacks the chlorine atom, which may influence its reactivity and interactions.
6-Chloro-4-phenyl-1,3-benzodioxan-2-carboxylic acid: Lacks the methyl group, which may alter its chemical behavior and biological activity.
Uniqueness:
- The trans configuration of the compound imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets.
- The presence of both the chlorine atom and the methyl group provides unique electronic and steric effects, making the compound distinct from its analogs.
属性
CAS 编号 |
74271-49-1 |
|---|---|
分子式 |
C16H13ClO4 |
分子量 |
304.72 g/mol |
IUPAC 名称 |
(2S,4S)-6-chloro-4-methyl-4-phenyl-1,3-benzodioxine-2-carboxylic acid |
InChI |
InChI=1S/C16H13ClO4/c1-16(10-5-3-2-4-6-10)12-9-11(17)7-8-13(12)20-15(21-16)14(18)19/h2-9,15H,1H3,(H,18,19)/t15-,16-/m0/s1 |
InChI 键 |
UMBAPIWARGTVLV-HOTGVXAUSA-N |
手性 SMILES |
C[C@@]1(C2=C(C=CC(=C2)Cl)O[C@@H](O1)C(=O)O)C3=CC=CC=C3 |
规范 SMILES |
CC1(C2=C(C=CC(=C2)Cl)OC(O1)C(=O)O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate](/img/structure/B14437849.png)
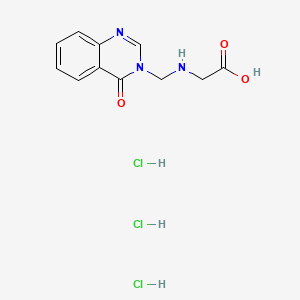

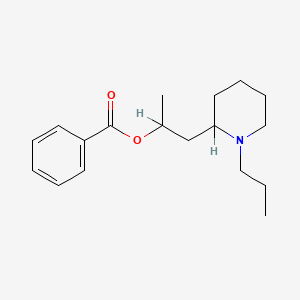
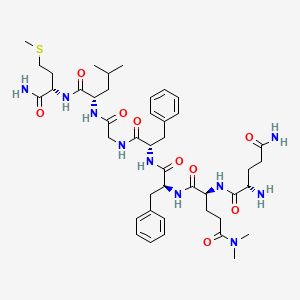
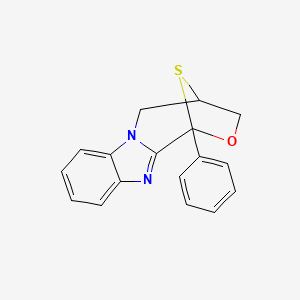
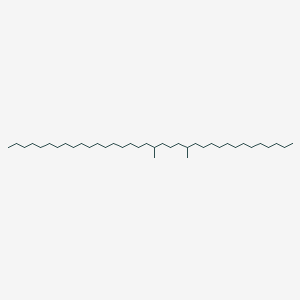
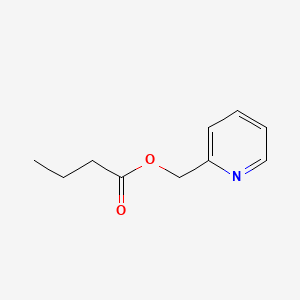
![Methyl [(3,5-dinitrophenyl)methyl]carbamate](/img/structure/B14437890.png)


